

# Application Notes: Measuring Apoptosis by Flow Cytometry using MAX-40279 hydrochloride

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## Compound of Interest

Compound Name: MAX-40279 hydrochloride

Cat. No.: B15143482

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cell lines treated with **MAX-40279 hydrochloride** using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a robust and widely used technique to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

### Introduction to MAX-40279 hydrochloride

**MAX-40279 hydrochloride** is a potent, dual kinase inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] It is under preclinical and clinical investigation for the treatment of Acute Myeloid Leukemia (AML).[1] The inhibition of these kinases can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation, ultimately leading to apoptosis.

### Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. [2][3][4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[2][5][6] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact

plasma membrane of live and early apoptotic cells.[2][4][6] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2][4][6]

By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

- Annexin V- / PI-: Live, healthy cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic or necrotic cells
- Annexin V- / PI+: Necrotic cells

## Experimental Protocol

This protocol details the steps for treating a cancer cell line (e.g., MV4-11, an AML cell line with an FLT3-ITD mutation) with **MAX-40279 hydrochloride** and subsequent analysis of apoptosis by flow cytometry.

Materials:

- **MAX-40279 hydrochloride**
- Cancer cell line (e.g., MV4-11)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- Hemocytometer or automated cell counter

#### Procedure:

- Cell Culture and Treatment:
  - Culture the cancer cell line of interest in appropriate complete medium until they reach the desired confluence.
  - Seed the cells at a density of  $1 \times 10^6$  cells/mL in fresh medium.
  - Prepare a stock solution of **MAX-40279 hydrochloride** in a suitable solvent (e.g., DMSO).
  - Treat the cells with varying concentrations of **MAX-40279 hydrochloride** (e.g., 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
- Cell Harvesting and Washing:
  - Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
  - Wash the cells twice with cold PBS to remove any residual medium.
- Annexin V-FITC and PI Staining:
  - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a fresh microcentrifuge tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
  - After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
  - Analyze the stained cells by flow cytometry within one hour of staining.

- Set up the flow cytometer to detect FITC fluorescence (typically on the FL1 channel) and PI fluorescence (typically on the FL3 channel).
- Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates.
- Acquire data for at least 10,000 events per sample.

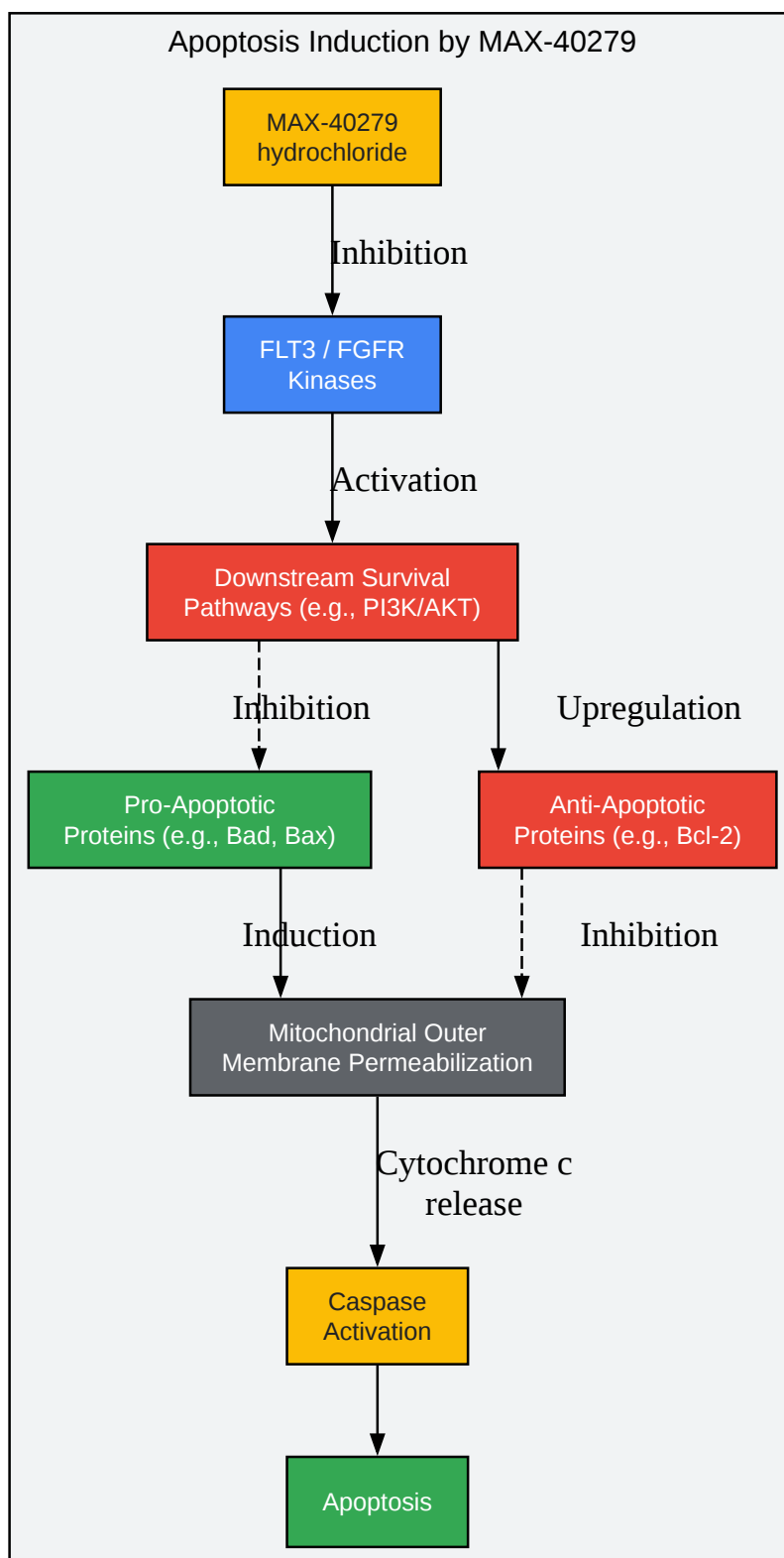
## Data Presentation

The following table summarizes hypothetical data from an experiment where MV4-11 cells were treated with **MAX-40279 hydrochloride** for 48 hours.

Treatment Group	% Live Cells (Annexin V-/PI-)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)	95.2	2.5	2.3
MAX-40279 (0.1 $\mu$ M)	85.6	8.9	5.5
MAX-40279 (1 $\mu$ M)	60.3	25.1	14.6
MAX-40279 (10 $\mu$ M)	25.8	48.7	25.5

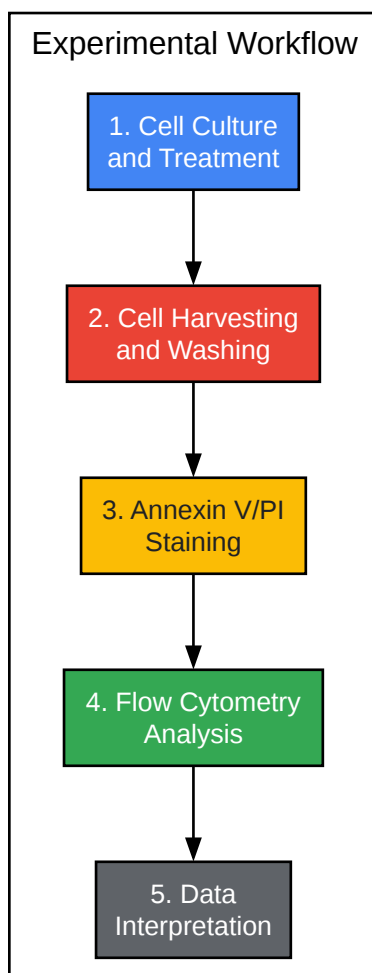
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway for apoptosis induction by **MAX-40279 hydrochloride** and the experimental workflow.



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Caption: Hypothetical signaling pathway of apoptosis induced by **MAX-40279 hydrochloride**.



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Caption: Workflow for analyzing apoptosis using flow cytometry.

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